CK0106023 - 336115-72-1

CK0106023

Catalog Number: EVT-265377
CAS Number: 336115-72-1
Molecular Formula: C30H32BrClN4O2
Molecular Weight: 596.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CK0106023, chemically known as CK0106023, is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as kinesin-5 or kinesin spindle protein, KSP) [, , ]. It is classified as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing conformational changes that inhibit enzyme activity []. This compound has garnered significant interest in scientific research, particularly in the field of cancer biology, due to its ability to disrupt cell division and potentially serve as an antitumor agent [, , , , , ].

Mechanism of Action

CK0106023 acts as an allosteric inhibitor of the mitotic kinesin Eg5 []. Eg5 plays a crucial role in the formation of the bipolar mitotic spindle during cell division. It achieves this by crosslinking and sliding apart microtubules, structures that separate chromosomes into daughter cells [, ]. By inhibiting Eg5, CK0106023 prevents the proper separation of centrosomes, leading to the formation of monopolar mitotic spindles (monoasters) [, ]. This disruption of spindle formation arrests the cell cycle at the mitotic phase, ultimately resulting in cell death (apoptosis) [, , , , ].

Applications
  • Eg5 function: By inhibiting Eg5, researchers can study the specific role of this kinesin in mitosis and identify the downstream consequences of its inhibition [, ].
  • Anticancer therapies: The ability of CK0106023 to induce mitotic arrest and apoptosis in cancer cells makes it a potential candidate for the development of novel anticancer drugs [, , , , , ]. Several studies demonstrate its antitumor activity in vitro against various human cancer cell lines, including colorectal cancer (HCT116), liver cancer (HepG2), and ovarian cancer (A2780) [, , , ]. Furthermore, in vivo studies using mouse models demonstrate its effectiveness in inhibiting tumor growth, with efficacy comparable to or exceeding that of the established anticancer drug paclitaxel [].
  • Structure-activity relationship (SAR) studies: Developing more potent and selective Eg5 inhibitors with improved pharmacological properties necessitates understanding the relationship between the structure of CK0106023 and its inhibitory activity [].
  • Drug discovery: CK0106023 serves as a lead compound for developing novel anticancer drugs targeting Eg5 [, ]. Researchers can modify its structure to optimize its potency, selectivity, and pharmacological properties.

Monastrol

Compound Description: Monastrol is a 4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivative identified as the first small-molecule inhibitor of kinesin spindle protein (Eg5) []. It exhibits moderate allosteric inhibition of Eg5 (IC50 = 30 μM) and binds approximately 12 Å away from the nucleotide-binding site of the protein []. Monastrol induces conformational changes in Eg5, triggering both local and distal structural modifications throughout the motor domain [].

Relevance: Monastrol serves as a significant reference point for developing more potent and specific Eg5 inhibitors, including CK0106023. While both compounds target Eg5, CK0106023 demonstrates significantly higher potency compared to Monastrol [].

Terpendole E

Compound Description: Terpendole E is another Eg5 inhibitor, demonstrating an IC50 value of 14.6 μM [].

Relevance: Similar to Monastrol, Terpendole E provides a comparative benchmark for assessing the potency and efficacy of CK0106023 as an Eg5 inhibitor. The significantly lower IC50 value of CK0106023 highlights its superior inhibitory activity against Eg5 compared to Terpendole E [].

S-trityl-L-cysteine

Compound Description: S-trityl-L-cysteine is an Eg5 inhibitor with an IC50 value of 1.0 μM [].

Relevance: The identification of S-trityl-L-cysteine as an Eg5 inhibitor contributes to understanding the structure-activity relationship of compounds targeting this protein. While S-trityl-L-cysteine shows greater potency compared to Monastrol and Terpendole E, CK0106023 remains a more effective Eg5 inhibitor [].

HR22C16

Compound Description: HR22C16 is an Eg5 inhibitor exhibiting an IC50 value of 0.8 μM [].

Relevance: HR22C16 represents another step towards developing highly potent Eg5 inhibitors. Although it displays strong inhibitory activity against Eg5, CK0106023 maintains a higher level of potency [].

Thiazolo[3,2-a]pyrimidine derivatives

Compound Description: A series of thiazolo[3,2-a]pyrimidine derivatives, bearing a benzimidazole moiety, have been synthesized and investigated for their anticancer activity and inhibitory effects on Aurora A kinase and KSP []. Compounds 6e and 6k within this series emerged as the most active against various cancer cell lines, demonstrating superior efficacy compared to CK0106023 []. Additionally, these compounds exhibited potent dual inhibition of both KSP and Aurora A kinase [].

Tetrahydro-β-carboline derivatives

Compound Description: Several novel tetrahydro-β-carboline derivatives have been explored as potential KSP inhibitors and antitumor agents []. Compounds 8 and 9 within this series exhibited promising KSP inhibitory activity and demonstrated better antitumor activity compared to CK0106023 in lung (A549) and stomach (AGS) cancer cell lines [].

Properties

CAS Number

336115-72-1

Product Name

N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide

IUPAC Name

N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide

Molecular Formula

C30H32BrClN4O2

Molecular Weight

596.0 g/mol

InChI

InChI=1S/C30H32BrClN4O2/c1-4-27(35(18-8-17-34(2)3)29(37)22-11-13-23(31)14-12-22)28-33-26-19-24(32)15-16-25(26)30(38)36(28)20-21-9-6-5-7-10-21/h5-7,9-16,19,27H,4,8,17-18,20H2,1-3H3

InChI Key

PZVLDHUUSWUATQ-UHFFFAOYSA-N

SMILES

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br

Solubility

Soluble in DMSO, not in water

Synonyms

CK0106023; CK 0106023; CK0106023

Canonical SMILES

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.